molecular formula C11H19NO4S B087436 L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- CAS No. 13392-34-2

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-

Cat. No.: B087436
CAS No.: 13392-34-2
M. Wt: 261.34 g/mol
InChI Key: ORGKYHFOPHPHQL-IDKOKCKLSA-N
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Description

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is an N-acetylcysteine derivative where the sulfur atom of cysteine is substituted with a 2-hydroxycyclohexyl group. This modification confers unique physicochemical and biological properties, distinguishing it from other mercapturic acid derivatives. Mercapturic acids, formed via glutathione conjugation in metabolic detoxification pathways, are critical biomarkers for xenobiotic exposure.

Properties

IUPAC Name

(2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGKYHFOPHPHQL-IDKOKCKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1CCCCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928349
Record name S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13392-34-2
Record name N-Acetyl-S-(2-hydroxycyclohexyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013392342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Hydroxycyclohexyl)-N-(1-hydroxyethylidene)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

S-Substitution of Cysteine with 2-Hydroxycyclohexyl Groups

The introduction of the 2-hydroxycyclohexyl moiety to cysteine’s thiol group is a critical first step. Two primary approaches are inferred from analogous syntheses:

Ring-Opening of Cyclohexene Oxide

Cyclohexene oxide undergoes nucleophilic attack by cysteine’s deprotonated thiol group (-S⁻) under alkaline conditions. This reaction proceeds via an SN2 mechanism, yielding S-(2-hydroxycyclohexyl)-L-cysteine.

Reaction Conditions:

  • Solvent: Water or aqueous ethanol.

  • pH: 9–12 (to deprotonate the thiol group).

  • Temperature: 40–60°C.

  • Time: 20–60 minutes.

Mechanistic Equation:

L-Cysteine+Cyclohexene OxidepH 9–1240–60°CS-(2-Hydroxycyclohexyl)-L-Cysteine+H2O\text{L-Cysteine} + \text{Cyclohexene Oxide} \xrightarrow[\text{pH 9–12}]{\text{40–60°C}} \text{S-(2-Hydroxycyclohexyl)-L-Cysteine} + \text{H}_2\text{O}

Electrophilic Substitution with 2-Hydroxycyclohexyl Halides

Alternative methods employ 2-hydroxycyclohexyl bromide or chloride as electrophiles. The thiol group acts as a nucleophile, displacing the halide in a substitution reaction.

Challenges:

  • Competing oxidation of thiol to disulfide.

  • Steric hindrance from the cyclohexyl group.

N-Acetylation of S-Substituted Cysteine

After S-substitution, the amino group undergoes acetylation. This step is adapted from industrial N-acetylcysteine (NAC) production methods.

Acylation with Acetic Anhydride

Procedure:

  • Base Activation: Adjust the pH of the S-substituted cysteine solution to 9–12 using sodium hydroxide.

  • Acetic Anhydride Addition: Introduce acetic anhydride dropwise at 40–60°C over 20–60 minutes.

  • Reaction Completion: Maintain temperature at 60–70°C for 20–30 minutes post-addition.

Reaction Equation:

S-(2-Hydroxycyclohexyl)-L-Cysteine+(CH3CO)2OL-Cysteine, N-Acetyl-S-(2-Hydroxycyclohexyl)-+CH3COO\text{S-(2-Hydroxycyclohexyl)-L-Cysteine} + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{L-Cysteine, N-Acetyl-S-(2-Hydroxycyclohexyl)-} + \text{CH}_3\text{COO}^-

Key Parameters:

ParameterOptimal Range
pH9.5–10.5
Temperature50–60°C
Molar Ratio (Cysteine:Acetic Anhydride)1:1.05–1:1.10

Purification and Crystallization

Post-acylation, the crude product is isolated through:

  • Neutralization: Adjust pH to 1.5–2.0 using hydrochloric acid.

  • Crystallization: Cool the solution to 0–5°C to precipitate the product.

  • Recrystallization: Dissolve in hot water and repeat cooling for higher purity.

Yield Optimization:

  • Mother Liquor Recycling: Residual product in the mother liquor is recovered by pH adjustment and reduced-pressure concentration.

Analytical Validation

Spectroscopic Characterization

  • NMR (¹H and ¹³C): Confirms acetylation (δ 2.05 ppm for CH₃CO) and cyclohexyl protons (δ 1.2–1.8 ppm).

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 262.1 .

Purity Assessment

  • HPLC: Reverse-phase chromatography with UV detection at 210 nm.

  • Melting Point: 165–168°C (decomposes).

Industrial-Scale Considerations

The patent CN109096161B highlights scalability challenges and solutions:

ChallengeMitigation Strategy
High production costsUse cysteine mother liquor as feedstock
Environmental wasteRecycle acylation mother liquor
Low yieldOptimize molar ratio and temperature

Research Applications and Protocols

The National Cancer Institute’s protocols utilize acetylated cysteine derivatives like this compound to study oxidative stress in nanomaterials. Its thiol group acts as a radical scavenger, making it valuable in:

  • Nanoparticle stabilization.

  • Antioxidant efficacy assays .

Chemical Reactions Analysis

Types of Reactions: L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular redox reactions and as a potential antioxidant.

    Medicine: Investigated for its therapeutic potential in treating oxidative stress-related conditions.

    Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- involves its ability to participate in redox reactions. The compound can donate electrons to neutralize reactive oxygen species, thereby exerting its antioxidant effects. It also plays a role in the synthesis of glutathione, a critical antioxidant in the body. The molecular targets include enzymes involved in redox regulation and pathways related to oxidative stress.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxycyclohexyl group distinguishes the target compound from analogs with smaller or aromatic substituents. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Weight CAS Number Key Properties Sources
Target Compound 2-hydroxycyclohexyl Not reported Not found Assumed higher lipophilicity due to cyclohexyl -
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine 2-hydroxyethyl ~239 (calculated) 15060-26-1 Hydrophilic; used in safety studies
N-Acetyl-S-(2-carbamoylethyl)-L-cysteine (AAMA) 2-carbamoylethyl 234.27 81690-92-8 Acrylamide biomarker; urinary detection
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine 3-hydroxypropyl ~195 (calculated) 14369-42-7 Sodium salt form; research standard
N-Acetyl-S-(2-hydroxyphenylethyl)-L-cysteine 2-hydroxyphenylethyl 283.37 69278-53-1 Mutagenic; emits NOx/SOx upon decomposition
N-Acetyl-S-(2-chlorophenyl)-L-cysteine 2-chlorophenyl 273.74 76940-93-7 High density (1.38 g/cm³); low vapor pressure

Key Observations :

  • Lipophilicity : Cyclohexyl and aromatic substituents (e.g., 2-chlorophenyl) likely increase logP compared to hydroxyalkyl groups (e.g., 2-hydroxyethyl).
  • Steric Effects : The hydroxycyclohexyl group may hinder enzymatic metabolism or receptor binding compared to smaller substituents like carbamoylethyl.
  • Stability : Aromatic derivatives (e.g., 2-hydroxyphenylethyl) decompose into toxic byproducts, whereas hydroxyalkyl analogs are more stable .

Biological Activity

L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- is a compound derived from L-cysteine, which is an important amino acid involved in various biological processes. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.

Overview of L-Cysteine and Its Derivatives

L-Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis, detoxification, and the production of antioxidants such as glutathione. The acetylated form, N-acetyl-L-cysteine (NAC), has been widely studied for its therapeutic potential due to its ability to replenish intracellular levels of glutathione and its antioxidant properties.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₃NO₂S
  • Molecular Weight : 189.26 g/mol
  • CAS Number : 78414-55-8

The biological activity of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- can be attributed to several mechanisms:

  • Antioxidant Activity : The compound acts as a precursor to glutathione, enhancing the body’s antioxidant defenses by increasing glutathione synthesis. This is particularly beneficial in reducing oxidative stress associated with various diseases .
  • Detoxification : NAC is known for its role in detoxifying harmful substances in the liver, particularly in cases of acetaminophen overdose. It acts by conjugating with toxic metabolites and facilitating their excretion .
  • Anti-inflammatory Effects : Research indicates that NAC can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and promoting the synthesis of anti-inflammatory mediators .

1. Clinical Applications

  • Respiratory Disorders : NAC is used as a mucolytic agent to help dissolve mucus in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis .
  • Antidote for Acetaminophen Overdose : It provides critical support in treating overdose cases by replenishing glutathione levels, thus preventing liver damage .

2. Antimicrobial Properties

Studies have shown that NAC exhibits antimicrobial activity against various pathogens, suggesting its potential use as an adjunct therapy in infectious diseases.

3. Neuroprotective Effects

Research indicates that NAC may have neuroprotective properties, potentially benefiting conditions like Alzheimer’s disease and Parkinson’s disease through its antioxidant effects and ability to modulate neurotransmitter systems .

Case Studies

  • NAC in Chronic Respiratory Conditions : A study demonstrated that patients with COPD who received NAC showed significant improvements in lung function and reduced exacerbation rates compared to placebo groups .
  • Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of NAC was associated with decreased markers of oxidative stress and improved cognitive function .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantIncreases glutathione levels; reduces oxidative stress
DetoxificationConjugates with toxic metabolites; protects liver
Anti-inflammatoryModulates cytokine production; reduces inflammation
AntimicrobialEffective against various pathogens
NeuroprotectiveProtects neurons from oxidative damage

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-, and how are these methods validated?

  • Methodology : Synthesis typically involves sequential acetylation of L-cysteine followed by substitution with a 2-hydroxycyclohexyl group. Acetic anhydride or acetyl chloride under basic conditions (e.g., pyridine) facilitates acetylation, while the hydroxycyclohexyl moiety is introduced via nucleophilic substitution using 2-hydroxycyclohexyl bromide or similar reagents. Reaction optimization often includes temperature control (0–25°C) and inert atmospheres to prevent oxidation .
  • Validation : Purity is assessed via HPLC (C18 columns, UV detection at 210–220 nm) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS). Comparative retention times with known analogs (e.g., N-acetyl-S-benzyl-L-cysteine) aid in identification .

Q. What analytical techniques are recommended for quantifying L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- in biological matrices, and what validation parameters are critical?

  • Techniques : LC-MS/MS is the gold standard, with electrospray ionization (ESI) in positive ion mode. Mobile phases often combine 0.1% formic acid in water (A) and methanol (B) with gradient elution (5–95% B over 10 minutes) .
  • Validation : Key parameters include:

  • Linearity (1–100 ng/mL, R2>0.99R^2 > 0.99),
  • Limit of detection (LOD) (0.1–0.5 ng/mL),
  • Recovery (>80% via spiked urine/blood samples),
  • Matrix effects (assessed using isotopically labeled internal standards, e.g., deuterated analogs) .

Q. How does the 2-hydroxycyclohexyl substituent influence the compound’s metabolic stability compared to other N-acetyl-S-cysteine derivatives?

  • The hydroxycyclohexyl group enhances steric bulk, reducing susceptibility to enzymatic hydrolysis (e.g., by acylases) compared to smaller analogs like N-acetyl-S-(2-hydroxyethyl)-L-cysteine. However, its hydrophobicity may slow renal excretion, necessitating studies on half-life in model organisms (e.g., rodents) using 14^{14}C-labeled tracers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported urinary excretion rates of N-acetyl-S-cysteine derivatives across different exposure studies?

  • Root Causes : Variability may stem from:

  • Inter-individual metabolism (e.g., polymorphisms in GST enzymes),
  • Sample collection timing (e.g., post-exposure vs. steady-state),
  • Analytical interference (e.g., co-eluting metabolites in LC-MS).
    • Solutions :
  • Cohort stratification by genotype (e.g., GSTT1/GSTM1 null alleles),
  • Time-course studies with frequent sampling (0–48 hours),
  • MRM transitions optimization to exclude isobaric interferences (e.g., DHBMA vs. HMPMA) .

Q. What strategies optimize the detection of trace-level L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- in complex matrices like plasma or tissue homogenates?

  • Sample Prep : Solid-phase extraction (SPE) using mixed-mode cartridges (e.g., Oasis HLB) improves recovery. Derivatization with dansyl chloride enhances ionization efficiency for low-abundance analytes .
  • Instrumentation : MicroLC-MS systems (e.g., 1 mm ID columns) increase sensitivity. Data-independent acquisition (DIA) modes (e.g., SWATH) enable retrospective analysis of untargeted metabolites .

Q. How do steric and electronic properties of the 2-hydroxycyclohexyl group affect reactivity in thiol-disulfide exchange assays compared to aromatic substituents (e.g., benzyl)?

  • Steric Effects : The cyclohexyl group impedes nucleophilic attack at the sulfur atom, slowing disulfide formation compared to less bulky groups (e.g., hydroxyethyl).
  • Electronic Effects : The hydroxyl group stabilizes the thiolate ion (RS^-), enhancing reactivity at physiological pH. Comparative studies using Ellman’s reagent (DTNB) show ~30% lower reaction rates vs. N-acetyl-S-benzyl-L-cysteine .

Data Interpretation and Comparative Analysis

Q. What computational tools are suitable for modeling the interaction of L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)- with glutathione transferase (GST) enzymes?

  • Tools : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using GST P1-1 crystal structures (PDB: 1GSX).
  • Key Parameters :

  • Binding affinity (ΔG < -6 kcal/mol),
  • Hydrogen bonding with active-site tyrosine/cysteine residues,
  • Solvent-accessible surface area (SASA) of the hydroxycyclohexyl group .

Q. How do conflicting results on the compound’s cytotoxicity across in vitro models (e.g., HepG2 vs. HEK293 cells) inform experimental design?

  • Hypothesis : Cell-specific metabolic activity (e.g., CYP450 expression) may modulate toxicity.
  • Design Adjustments :

  • Co-treatment with metabolic inhibitors (e.g., 1-aminobenzotriazole for CYPs),
  • Multi-omics profiling (transcriptomics + metabolomics) to identify resistance pathways,
  • 3D spheroid models to mimic tissue-level responses .

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